molecular formula C12H12BrN5O B13350540 8-bromo-4-ethyl-4-methyl-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one

8-bromo-4-ethyl-4-methyl-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one

Cat. No.: B13350540
M. Wt: 322.16 g/mol
InChI Key: FHMJHWJZPMXGQU-UHFFFAOYSA-N
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Description

8-bromo-4-ethyl-4-methyl-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one is a complex heterocyclic compound. It is part of the benzodiazepine family, which is known for its wide range of applications in medicinal chemistry. This compound features a unique structure that combines a benzodiazepine core with a tetraazolo ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-4-ethyl-4-methyl-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the reaction of an aryl halide with a suitable nucleophile, followed by cyclization to form the tetraazolo ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-throughput reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

8-bromo-4-ethyl-4-methyl-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various organometallic reagents for substitution reactions. Reaction conditions often involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups .

Scientific Research Applications

8-bromo-4-ethyl-4-methyl-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 8-bromo-4-ethyl-4-methyl-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C12H12BrN5O

Molecular Weight

322.16 g/mol

IUPAC Name

8-bromo-4-ethyl-4-methyl-5H-tetrazolo[1,5-a][1,4]benzodiazepin-6-one

InChI

InChI=1S/C12H12BrN5O/c1-3-12(2)11-15-16-17-18(11)9-5-4-7(13)6-8(9)10(19)14-12/h4-6H,3H2,1-2H3,(H,14,19)

InChI Key

FHMJHWJZPMXGQU-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=NN=NN2C3=C(C=C(C=C3)Br)C(=O)N1)C

Origin of Product

United States

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